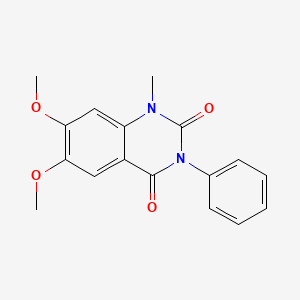
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione, also known as DMQD, is a synthetic compound that has received significant attention in the scientific community due to its potential therapeutic applications. DMQD belongs to the quinazoline family of compounds and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory molecules such as prostaglandins and leukotrienes. 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has also been found to have anti-cancer and anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using a variety of methods, making it readily available for research purposes. 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione also exhibits a range of biological activities, making it a useful tool for studying various biological processes.
However, there are also limitations to the use of 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione in laboratory experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione is not yet fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione. One potential area of research is the development of 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione-based therapies for the treatment of cancer and other diseases.
Other potential future directions for research on 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione include the development of new synthesis methods, the investigation of its mechanism of action, and the identification of new biological activities. Overall, 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has significant potential for use in a wide range of scientific research applications, and further research is needed to fully understand its potential therapeutic applications.
合成法
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione can be synthesized using a variety of methods, including condensation reactions between 2-aminobenzonitrile and the appropriate aldehydes or ketones. One of the most commonly used methods for synthesizing 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione involves the reaction between 2-aminobenzonitrile and 2,3-dimethoxybenzaldehyde in the presence of acetic acid.
科学的研究の応用
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-18-13-10-15(23-3)14(22-2)9-12(13)16(20)19(17(18)21)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMYMZTWYGXKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-methyl-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

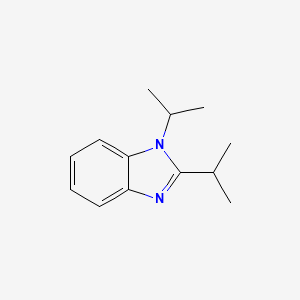

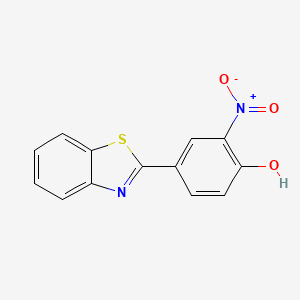

![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)
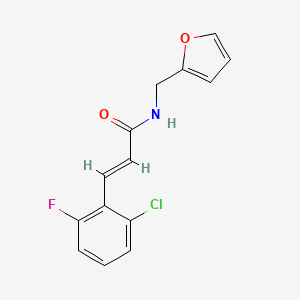
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)
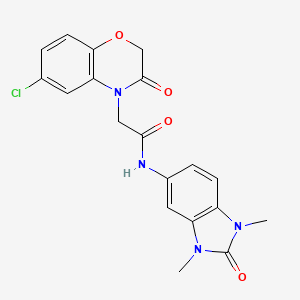



![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)
